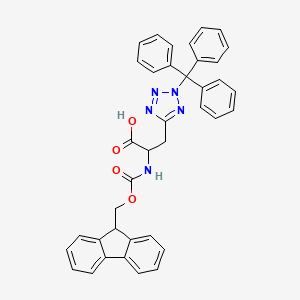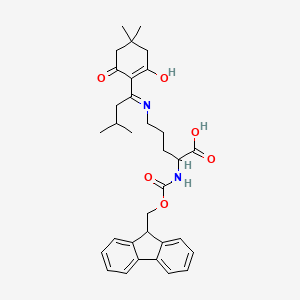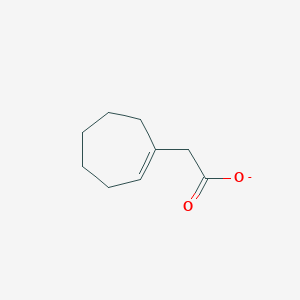
Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI): is a biologically active compound known for its unique chemical structure and properties. It is also referred to as Pelirine and is classified as a natural product derived from the plant species Rauvolfia perakensis. This compound has a molecular formula of C21H26N2O3 and a molecular weight of 354.44 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the core vobasan skeleton through a series of cyclization reactions.
Functional group modifications: Introduction of the hydroxy and methoxy groups at specific positions on the core structure.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: Used for the stepwise synthesis of the compound.
Continuous flow reactors: Employed to enhance the efficiency and yield of the synthesis process.
Purification systems: Large-scale chromatography and crystallization units are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include:
Oxidation products: Ketones and aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: Interact with specific receptors in biological systems.
Modulate enzyme activity: Affect the activity of enzymes involved in metabolic pathways.
Alter cellular processes: Influence various cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Ajmalicine: Another alkaloid derived from species with similar biological activity.
Reserpine: A well-known alkaloid with antihypertensive properties.
Yohimbine: An alkaloid with stimulant and aphrodisiac effects.
Uniqueness
Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of hydroxy and methoxy groups at specific positions differentiates it from other similar compounds .
Propiedades
Fórmula molecular |
C21H26N2O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |
InChI |
InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3/b12-4-/t14-,17-,19+/m1/s1 |
Clave InChI |
MFJKLERWGHCFMH-YBULWGKISA-N |
SMILES isomérico |
C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@H]1[C@H]2CO)NC4=C3C=C(C=C4)OC)C |
SMILES canónico |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate](/img/structure/B13395099.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate](/img/structure/B13395107.png)

![5-Methyl-5-(4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B13395128.png)

![Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13395146.png)
![2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid](/img/structure/B13395151.png)
![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)


![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
